Carebastine-d5 is the stable, deuterium-labeled analog of Carebastine, the principal active metabolite of the second-generation H1 antihistamine, Ebastine. Following oral administration, Ebastine is almost completely converted to Carebastine via first-pass metabolism, making the accurate quantification of Carebastine essential for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies. Carebastine-d5 is procured specifically for use as an internal standard (IS) in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where its properties ensure maximal accuracy and reproducibility.
Using a non-isotopic internal standard, such as a structural analog, or the unlabeled Carebastine itself, is an unsuitable procurement decision for quantitative mass spectrometry. Stable isotope-labeled standards like Carebastine-d5 are considered the 'gold standard' because they exhibit nearly identical chemical and physical properties to the analyte. This ensures they co-elute chromatographically and experience the same degree of ion suppression or enhancement from the sample matrix (e.g., plasma), a critical factor for accuracy. Structural analogs have different retention times and ionization efficiencies, leading to poor correction for matrix effects and sample preparation variability, ultimately compromising data integrity. Therefore, for regulated bioanalysis requiring high precision, Carebastine-d5 is not interchangeable with structurally similar but non-isotopic compounds.
Carebastine-d5 is designed with five deuterium atoms, increasing its molecular weight to approximately 504.7 g/mol compared to ~499.7 g/mol for unlabeled Carebastine. This mass difference allows for clear and unambiguous separation of the internal standard's signal from the analyte's signal in a mass spectrometer, which is fundamental to its function. For example, in multiple reaction monitoring (MRM) mode, a specific ion transition (m/z 500.6 -> 167.1) is used for Carebastine, which is distinct from the transition that would be monitored for Carebastine-d5, preventing signal overlap and ensuring accurate quantification.
| Evidence Dimension | Molecular Weight / Mass-to-Charge (m/z) Ratio |
| Target Compound Data | Carebastine-d5: ~504.7 g/mol |
| Comparator Or Baseline | Unlabeled Carebastine: ~499.7 g/mol |
| Quantified Difference | Approx. +5 Da |
| Conditions | Analysis by mass spectrometry. |
This mass difference is the primary requirement for an internal standard in MS-based assays, as it allows the detector to quantify the analyte and the standard independently and accurately.
The use of a deuterated internal standard (Carebastine-d6) enables robust LC-MS/MS method validation with broad quantification ranges suitable for clinical studies. In one validated method, the calibration curve for Carebastine was linear across a range of 1.013 ng/mL to 1005.451 ng/mL in human plasma. Another study demonstrated linearity from 1.00 to 300 ng/mL. The intra- and inter-day precision (CV%) and accuracy for such methods are consistently within the ±15% acceptance criteria required by regulatory guidelines, demonstrating high reproducibility. This level of performance is critical for reliably characterizing the full pharmacokinetic profile of a drug.
| Evidence Dimension | Validated Linear Range & Precision (LC-MS/MS) |
| Target Compound Data | Linearity up to 1005.451 ng/mL; Intra/Inter-day precision <12.4% CV |
| Comparator Or Baseline | Regulatory acceptance criteria for bioanalytical methods (Accuracy: 85-115%, Precision: ±15% CV) |
| Quantified Difference | Meets and exceeds standard regulatory requirements for precision and accuracy. |
| Conditions | Simultaneous quantification of Ebastine and Carebastine in human plasma using deuterated internal standards. |
A wide, validated linear range ensures that a single analytical method can accurately measure both low trough concentrations and high peak concentrations of Carebastine after dosing, making studies more efficient and cost-effective.
A core principle of using a stable isotope-labeled internal standard (SIL-IS) is that it has nearly identical physicochemical properties to the analyte, causing it to behave the same way during sample processing and chromatographic separation. This means Carebastine-d5 will have the same extraction recovery and the same retention time as unlabeled Carebastine. Because they elute from the LC column simultaneously, any suppression or enhancement of the MS signal caused by co-eluting matrix components from plasma will affect both the analyte and the internal standard equally. This co-elution allows the ratio of their signals to remain constant, providing a highly accurate correction and leading to reliable quantification even in complex biological samples.
| Evidence Dimension | Chromatographic Co-elution & Matrix Effect Compensation |
| Target Compound Data | Near-identical retention time and ionization response to matrix effects as unlabeled Carebastine. |
| Comparator Or Baseline | Structural analog IS, which has a different retention time and is subject to different matrix effects. |
| Quantified Difference | SIL-IS provides superior correction for variability compared to structural analogs. |
| Conditions | LC-MS/MS analysis of analytes in complex biological matrices like human plasma. |
This property directly addresses the biggest challenge in bioanalysis—the matrix effect—ensuring that the calculated concentration is accurate and not an artifact of the sample composition.
In PK studies, researchers must accurately measure drug concentrations over time to determine parameters like Cmax, Tmax, and elimination half-life. Because Carebastine is the primary active moiety of Ebastine, its precise measurement is critical. Carebastine-d5 is the essential tool for LC-MS/MS assays designed for these studies, enabling the generation of high-quality data needed for regulatory submissions and to understand the drug's behavior in vivo.
To gain marketing approval, manufacturers of generic drugs must demonstrate that their product performs identically to the brand-name drug. This requires BE studies that compare the pharmacokinetic profiles of both formulations. The use of Carebastine-d5 as an internal standard ensures that the analytical methods used in these studies are precise and accurate, providing a reliable basis for comparing the bioavailability of different Ebastine products.
For certain patient populations or in cases of drug-drug interactions, monitoring the concentration of Carebastine in plasma can help optimize therapy. Furthermore, research into the metabolism of Ebastine requires simultaneous quantification of the parent drug and its metabolites. Carebastine-d5 facilitates the development of robust and sensitive LC-MS/MS methods necessary for both TDM and detailed metabolic profiling.